4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
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Description
4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C19H21ClN6 and its molecular weight is 368.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.1516224 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that compounds with similar structures, such as piperazine and imidazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the known activities of similar compounds, it can be inferred that it likely interacts with its targets to modulate their function . This modulation can result in changes to the cellular processes controlled by these targets, leading to the observed biological effects.
Biochemical Pathways
Compounds with similar structures have been shown to impact a variety of biochemical pathways related to the biological activities mentioned above . The downstream effects of these pathway modulations would depend on the specific targets and pathways involved.
Pharmacokinetics
It’s known that the piperazine moiety, a common structural motif found in pharmaceuticals, can positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may have favorable ADME properties that impact its bioavailability.
Result of Action
Based on the known activities of similar compounds, it can be inferred that the compound likely has a broad range of effects at the molecular and cellular level .
Properties
IUPAC Name |
4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6/c1-14-3-4-16(20)11-17(14)24-7-9-25(10-8-24)18-12-19(23-13-22-18)26-6-5-21-15(26)2/h3-6,11-13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXUQANEABMWNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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